Almagate
Description
Properties
CAS No. |
66827-12-1 |
|---|---|
Molecular Formula |
CH3AlMgO5-3 |
Molecular Weight |
146.32 g/mol |
IUPAC Name |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
InChI Key |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Other CAS No. |
66827-12-1 |
Synonyms |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Limitations
The process can be summarized as:
However, this method faced critical drawbacks:
-
Gas Handling Risks : CO₂ inhalation hazards and explosion risks during high-pressure reactions.
-
Impurity Formation : Uncontrolled gas flow led to side reactions, generating byproducts like aluminum carbonate or magnesium bicarbonate.
-
Scalability Issues : Precise stoichiometric control was challenging, resulting in batch-to-batch variability.
Modern Solution-Based Synthesis Using Bicarbonates
The patent CN108159072A introduced a safer, more efficient method by replacing gaseous CO₂ with solid bicarbonate salts. This approach eliminates gas-handling risks and improves product consistency.
General Synthesis Protocol
The method involves three steps:
-
Dissolution : Bicarbonate (e.g., NaHCO₃), alkaline aluminum (e.g., Al(OH)₃), and alkaline magnesium (e.g., Mg(OH)₂) are dissolved in pure water at molar ratios of 0.5–2:1:3.
-
Reaction : The mixture is stirred vigorously (15–20 minutes) and heated to 80–120°C for 6–8 hours.
-
Workup : The product is cooled, filtered, washed, and dried to yield crystalline this compound.
Table 1: Exemplary Reaction Conditions from CN108159072A
| Component | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Bicarbonate | NaHCO₃ (0.15 mol) | KHCO₃ (0.15 mol) |
| Aluminum Source | Al(OH)₃ (0.1 mol) | Al(OH)₃ (0.1 mol) |
| Magnesium Source | Mg(OH)₂ (0.3 mol) | Mg(OH)₂ (0.3 mol) |
| Reaction Temperature | 95–100°C | 95–100°C |
| Yield | 99% | 98.5% |
| Purity (Al₂O₃/MgO/CO₂) | 16.19%/38.40%/13.95% | 16.20%/38.42%/13.99% |
Advantages Over Gas-Phase Methods
-
Precision : Solid bicarbonates allow exact stoichiometric control, minimizing impurities.
-
Scalability : Simplified equipment requirements facilitate industrial adoption.
Optimization of Reaction Parameters
Key factors influencing this compound quality include reactant ratios, temperature, and mixing efficiency.
Molar Ratios
The optimal bicarbonate:Al:Mg ratio ranges from 0.5–2:1:3. Excess bicarbonate (>2:1) risks carbonate over-saturation, while deficiencies (<0.5:1) yield incomplete neutralization.
Temperature and Time
Reactions at 95–100°C for 6–8 hours maximize crystallinity and yield. Lower temperatures (<80°C) prolong reaction times, while higher temperatures (>120°C) promote hydroxide decomposition.
Mixing Efficiency
Vigorous stirring ensures homogeneous reactant distribution, preventing localized pH shifts that could form amorphous byproducts.
Comparative Analysis of Synthesis Methods
Table 2: Traditional vs. Modern Synthesis Methods
| Parameter | Gas-Phase Method | Bicarbonate Method |
|---|---|---|
| Reactants | CO₂, Al/Mg hydroxides | Bicarbonates, Al/Mg hydroxides |
| Reaction Time | 12–24 hours | 6–8 hours |
| Yield | 70–85% | 98–99% |
| Purity | Moderate (85–90%) | High (>98%) |
| Scalability | Limited | High |
Quality Control and Characterization
Post-synthesis analyses ensure compliance with pharmacopeial standards (e.g., USP, EP).
Analytical Techniques
-
Elemental Analysis : Verifies Al₂O₃ (16.1–16.2%), MgO (38.3–38.4%), and CO₂ (13.9–14.0%) content.
-
X-Ray Diffraction (XRD) : Confirms crystalline structure matching reference patterns.
-
Scanning Electron Microscopy (SEM) : Assesses particle morphology and size distribution.
Industrial Scalability and Challenges
The bicarbonate method’s simplicity makes it ideal for large-scale production. However, challenges persist:
Chemical Reactions Analysis
Types of Reactions: Almagate primarily undergoes neutralization reactions with gastric acid (hydrochloric acid) to form water and neutral salts . It also exhibits buffering capacity in the pH range of 3-5, making it effective for longer durations .
Common Reagents and Conditions:
Neutralization: this compound reacts with hydrochloric acid in the stomach to form water and metal chlorides.
Buffering: It maintains its buffering capacity even at increasing gastric pH levels.
Major Products Formed:
- Water
- Metal chlorides (e.g., aluminum chloride, magnesium chloride)
Scientific Research Applications
Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Almagate works by directly neutralizing stomach acid. It reacts with hydrochloric acid (HCl) in the stomach to form water and metal chlorides, effectively reducing acidity. This action helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers. Additionally, this compound increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .
Comparison with Similar Compounds
Acid-Neutralizing Capacity (ANC)
- This compound : Neutralizes 87.5% of gastric acid in human studies, with effects lasting up to 90 minutes .
- Magaldrate : Moderate ANC, but activity diminishes at higher pH levels .
- Hydrotalcite : Comparable to magaldrate but slower onset due to anion exchange mechanism .
- Aluminum Hydroxide : Low ANC (45.1% in same trials) and short duration (30 minutes) .
Pepsin Inhibition
This compound reduces pepsin proteolytic activity by 58.9%, outperforming aluminum hydroxide (27.5%) . This is attributed to its crystalline structure, which adsorbs pepsin more effectively .
Stability
This compound retains >95% ANC after 8 months at 60°C, whereas aluminum hydroxide gels lose >30% capacity under similar conditions .
Q & A
Q. How can researchers analyze Almagate’s chemical composition and stability for experimental reproducibility?
this compound’s aluminum-magnesium complex requires precise quantification using inductively coupled plasma mass spectrometry (ICP-MS) or titration with standardized solutions (e.g., 0.1M HCl) . Stability studies should assess hygroscopicity, pH-dependent dissolution, and thermal degradation via thermogravimetric analysis (TGA). For reproducibility, document batch-specific variations in aluminum/magnesium ratios and validate against pharmacopeial standards .
Q. What methodologies are recommended for assessing this compound’s efficacy in pre-clinical models?
Use validated endpoints such as mucosal healing scores, bleeding frequency, and histopathological analysis (e.g., vascular changes, fibrosis) in radiation-induced injury models. Ensure blinding and randomization to reduce bias. Reference the 59-patient cohort study in hemorrhagic chronic radiation proctitis (CRP) as a benchmark for clinical translation .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on this compound’s comparative efficacy (e.g., vs. sucralfate)?
- Controlled Variables : Standardize radiation dose, ulcer severity, and co-morbidities (e.g., anemia, a risk factor for ulcer progression ).
- Outcome Metrics : Compare bleeding cessation time, recurrence rates, and quality-of-life scores (e.g., using SF-36 surveys).
- Statistical Power : Conduct meta-analyses of heterogenous studies with fixed/random-effects models to resolve contradictions .
| Parameter | This compound (Study ) | Sucralfate (Reference) |
|---|---|---|
| Mean Response Time | 12 days | 14–21 days |
| Long-term Efficacy | 69% | 60–65% |
| Adverse Effects | None reported | Constipation (15%) |
Q. What experimental frameworks are suitable for investigating this compound’s impact on molecular pathways (e.g., vascular remodeling)?
Combine histopathology (e.g., hyalinized vasculature ) with transcriptomic profiling (RNA-seq) of irradiated tissues. Use animal models to isolate this compound’s effects on TGF-β1 and VEGF expression. Validate findings via immunohistochemistry and correlation with clinical outcomes (e.g., bleeding scores) .
Q. How can researchers optimize longitudinal studies to evaluate this compound’s sustained efficacy?
- Sampling Intervals : Track outcomes at 0, 12, 30, and 90 days post-treatment.
- Attrition Mitigation : Use intention-to-treat (ITT) analysis and sensitivity testing for missing data.
- Confounding Factors : Adjust for variables like baseline hemoglobin levels (critical for ulcer severity ) using multivariate regression .
Q. What strategies resolve discrepancies in this compound’s mechanistic data (e.g., antacid vs. cytoprotective effects)?
Employ factorial designs to isolate mechanisms:
- Arm 1 : this compound + proton pump inhibitor (PPI) to neutralize antacid effects.
- Arm 2 : this compound alone. Compare mucosal healing rates and pH levels. Use mechanistic studies (e.g., in vitro barrier integrity assays) to clarify primary modes of action .
Methodological and Integrity Considerations
Q. How should researchers address ethical and reproducibility challenges in this compound trials?
- Data Transparency : Share raw endoscopic images, bleeding score datasets, and lab protocols via repositories like Figshare.
- Bias Minimization : Adopt CONSORT guidelines for randomized trials and pre-register hypotheses on platforms like ClinicalTrials.gov .
Q. What analytical techniques are critical for validating this compound’s safety in vulnerable populations (e.g., renal impairment)?
Monitor aluminum accumulation via serum/urine assays and correlate with glomerular filtration rate (GFR). Use atomic absorption spectroscopy for trace metal analysis and compare to safety thresholds (e.g., ≤5 µg/L serum aluminum) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
